2-(4-Propylbenzoyl)benzoic acid
Overview
Description
2-(4-Propylbenzoyl)benzoic acid is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-Propylbenzoyl)benzoic acid is a benzoic acid derivative characterized by a propyl substituent at the para position of the benzoyl group. This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Anticancer Potential
Research indicates that benzoic acid derivatives, including this compound, may act as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in many cancers. For instance, compounds designed based on similar scaffolds have shown equipotent binding to these proteins, leading to induced cell death in lymphoma cell lines dependent on these proteins for survival .
Enzyme Interaction
Studies on related compounds reveal that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), crucial for protein degradation in cells . The activation of these pathways suggests potential applications in treating age-related diseases and cancers where protein homeostasis is disrupted.
Table: Biological Activity of Benzoic Acid Derivatives
Compound | Target Protein | Binding Affinity (K_i) | Biological Effect |
---|---|---|---|
This compound | Mcl-1/Bfl-1 | Not specified | Induces apoptosis in cancer cells |
3-chloro-4-methoxybenzoic acid | Cathepsins B and L | Strong interaction | Promotes protein degradation |
Compound 24 | Mcl-1/Bfl-1 | 100 nM | Induces cell death in lymphoma cells |
Notable Research Findings
- Dual Inhibition : Compounds similar to this compound have been developed to target both Mcl-1 and Bfl-1 proteins effectively, showing promise as dual inhibitors that could enhance therapeutic efficacy against resistant cancer types .
- Protein Degradation Pathways : Research has highlighted the role of benzoic acid derivatives in promoting UPP and ALP activity, which are vital for maintaining cellular proteostasis. This activity has implications for developing anti-aging agents and treatments for neurodegenerative diseases .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that certain benzoic acid derivatives exhibit significant growth inhibition against various cancer cell lines, suggesting that this compound may possess similar properties.
Properties
IUPAC Name |
2-(4-propylbenzoyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17(19)20/h3-4,6-11H,2,5H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAUOQJJKWICQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550798 | |
Record name | 2-(4-Propylbenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59581-77-0 | |
Record name | 2-(4-Propylbenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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